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Compound of Interest

Compound Name:
Mca-Lys-Pro-Leu-Gly-Leu-

Dap(Dnp)-Ala-Arg-NH2

Cat. No.: B3029601 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, a widely used tool for the sensitive and

continuous assay of various matrix metalloproteinases (MMPs) and related enzymes. This

document details the substrate's principle of action, enzyme specificity, quantitative kinetic

data, and a representative experimental protocol.

Introduction and Principle of Action
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, also referred to as FS-6, is a highly

sensitive, fluorogenic peptide substrate designed for the real-time quantification of enzymatic

activity, particularly for MMPs.[1][2] Its design is based on the principle of Förster Resonance

Energy Transfer (FRET).

The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), at its N-

terminus and a quenching moiety, 2,4-dinitrophenyl (Dnp), on the side chain of a

diaminopropionic acid (Dap) residue.[3][4] In the intact peptide, the close proximity of the Dnp

group quenches the fluorescence of the Mca group. Enzymatic cleavage of the peptide,

typically at the Gly-Leu bond, separates the fluorophore from the quencher.[5][6] This

separation disrupts the FRET process, leading to a quantifiable increase in fluorescence
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intensity that is directly proportional to the rate of substrate hydrolysis. The excitation and

emission maxima for the liberated Mca group are approximately 325-328 nm and 393-420 nm,

respectively.[1][7][8][9]

This substrate is an elongated version of a previous peptide, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-

Ala-Arg-NH₂ (FS-1), with an added N-terminal lysine residue. This modification results in

improved substrate properties and increased specificity constants for several key proteases.

[10][11]

Caption: FRET mechanism of the Mca-LPLGL-Dap(Dnp)-AR-NH₂ substrate.

Enzyme Specificity and Quantitative Kinetics
This substrate exhibits broad specificity for matrix metalloproteinases. The addition of the N-

terminal lysine in FS-6 enhances its specificity constant (kcat/Km) for several MMPs compared

to its predecessor (FS-1). It shows significant activity with collagenases (MMP-1, MMP-8,

MMP-13), gelatinases (MMP-2, MMP-9), matrilysin (MMP-7), and membrane-type 1 MMP

(MT1-MMP/MMP-14).[3][4][10][11]

Notably, the substrate is also efficiently cleaved by Tumor Necrosis Factor-α Converting

Enzyme (TACE, also known as ADAM17), a member of the ADAM (A Disintegrin and

Metalloproteinase) family.[10] The substrate is reported to be poorly cleaved by neutrophil

elastase and not at all by trypsin.[3][4]

The following table summarizes the specificity constants (kcat/Km) for the hydrolysis of the

substrate by various human MMPs and TACE, as reported by Neumann et al. (2004).
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Enzyme Common Name Class
kcat/Km (x 10⁶
M⁻¹s⁻¹)

MMP-1
Interstitial

Collagenase
Collagenase 0.25

MMP-8
Neutrophil

Collagenase
Collagenase 1.1

MMP-13 Collagenase 3 Collagenase 1.6

MMP-14 MT1-MMP Membrane-Type 0.8

MMP-2 Gelatinase A Gelatinase 0.63

MMP-9 Gelatinase B Gelatinase 0.3

MMP-7 Matrilysin Matrilysin 0.17

TACE ADAM17 ADAM 0.8

Data sourced from

Neumann U, et al.

Anal Biochem. 2004

May 15;328(2):166-

73.[10]

Detailed Experimental Protocol
The following is a representative protocol for a continuous fluorometric assay to determine

protease activity using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂. This protocol is

based on the methodology described in the characterization of this substrate.

A. Required Reagents and Buffers:

Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, 0.005% Brij-35, pH 7.5.

Substrate Stock Solution: Dissolve the peptide substrate in DMSO to a concentration of 10

mM. Store at -20°C or -80°C in aliquots.[12]
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Enzyme Solution: Purified, active enzyme of interest, diluted to the desired working

concentration in Assay Buffer. The final concentration should be determined empirically but is

often in the low nanomolar to picomolar range.

Inhibitor (Optional): A known inhibitor for the enzyme class (e.g., EDTA for

metalloproteinases) for control experiments.

B. Assay Procedure:

Preparation: Prepare the working Substrate Solution by diluting the 10 mM stock solution in

Assay Buffer to the desired final concentration (e.g., 10 µM).

Reaction Setup: In a 96-well microplate suitable for fluorescence measurements, add the

components in the following order:

Assay Buffer to bring the final volume to 200 µL.

Enzyme solution (e.g., 20 µL).

For control wells, add buffer instead of enzyme or add a specific inhibitor (e.g., EDTA to a

final concentration of 10 mM).

Initiation: Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C). Initiate the

enzymatic reaction by adding the substrate working solution (e.g., 20 µL) to each well.

Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the

increase in fluorescence intensity over time.

Excitation Wavelength: ~325 nm

Emission Wavelength: ~393 nm

Kinetics: Record data every 1-2 minutes for a period of 30-60 minutes.

Data Analysis:

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence

versus time plot. The slope of this line corresponds to the rate of substrate cleavage (in
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RFU/min).

Convert the rate from RFU/min to M/s using a standard curve generated with a known

concentration of the free Mca fluorophore.

Calculate kinetic parameters (Km and kcat) by measuring reaction velocities over a range

of substrate concentrations and fitting the data to the Michaelis-Menten equation.
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Caption: General workflow for a protease assay using the FRET substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3029601?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Relevance and Associated Pathways
The enzymes targeted by this substrate, primarily MMPs and TACE, are critical regulators of

the extracellular matrix and cell signaling. They are implicated in a wide range of physiological

and pathological processes, including tissue remodeling, wound healing, inflammation,

angiogenesis, and cancer metastasis.[10] For instance, collagenases (MMP-1, -8, -13) degrade

fibrillar collagens, a key step in tissue turnover and invasion, while gelatinases (MMP-2, -9)

degrade type IV collagen, a major component of basement membranes. TACE (ADAM17) is

known for its role in "shedding" cell surface proteins, including the precursor of the

inflammatory cytokine TNF-α.

The dysregulation of these proteases is a hallmark of many diseases, making them important

targets for drug development. This substrate serves as a vital tool for screening potential

inhibitors and characterizing their potency and mechanism of action in a high-throughput

format.
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Caption: Simplified pathway of MMP activation and function in tissue remodeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3029601?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/mca-lys-pro-leu-gly-leu-dap-dnp-ala-arg-nh2.html
https://www.glpbio.com/sp/mca-lys-pro-leu-gly-leu-dap-dnp-ala-arg-nh2.html
https://lifescienceproduction.co.uk/mca-kplgl-dapdnp-ar-nh2/
https://www.iscabiochemicals.com/products/0/131
https://cymitquimica.com/products/01-4026036/140430-53-1/mca-pro-leu-gly-leu-dapdnp-ala-arg-nh2/
https://lifescienceproduction.co.uk/mca-plgl-dapdnp-ar-nh2/
https://www.echelon-inc.com/product/mca-lys-pro-leu-gly-leu-dapdnp-ala-arg-nh2-mmp-substrate/
https://www.echelon-inc.com/product/mca-lys-pro-leu-gly-leu-dapdnp-ala-arg-nh2-mmp-substrate/
https://www.caymanchem.com/product/36965/mca-kplgl-dap-dnp-ar-nh2-trifluoroacetate-salt
https://www.glpbio.com/sp/mca-plgl-dap-dnp-ar-nh2-trifluoroacetate-salt.html
https://pubmed.ncbi.nlm.nih.gov/15113693/
https://pubmed.ncbi.nlm.nih.gov/15113693/
https://pubmed.ncbi.nlm.nih.gov/15113693/
https://www.researchgate.net/publication/8590955_Characterization_of_Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_a_fluorogenic_substrate_with_increased_specificity_constants_for_collagenases_and_tumor_necrosis_factor_converting_enzyme
https://file.medchemexpress.com/batch_PDF/HY-P4931/Mca-Lys-Pro-Leu-Gly-Leu-Dap-Dnp-Ala-Arg-NH2-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b3029601#mca-lys-pro-leu-gly-leu-dap-dnp-ala-arg-nh2-substrate-specificity
https://www.benchchem.com/product/b3029601#mca-lys-pro-leu-gly-leu-dap-dnp-ala-arg-nh2-substrate-specificity
https://www.benchchem.com/product/b3029601#mca-lys-pro-leu-gly-leu-dap-dnp-ala-arg-nh2-substrate-specificity
https://www.benchchem.com/product/b3029601#mca-lys-pro-leu-gly-leu-dap-dnp-ala-arg-nh2-substrate-specificity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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